[(3-Fluoro-4-methylphenyl)methyl]hydrazine
Description
Contextual Significance of Hydrazine (B178648) Derivatives in Contemporary Chemical Research
Hydrazine and its derivatives are fundamental reagents and structural motifs in chemistry. iscientific.org Their significance stems from their utility as precursors for a wide array of heterocyclic compounds, which are ring-like structures containing atoms of at least two different elements. wisdomlib.orgmdpi.com Compounds such as pyrazolines and benzothiazoles are synthesized using hydrazine derivatives. wisdomlib.org
The versatility of the hydrazine functional group allows it to participate in numerous chemical reactions, including condensations with carbonyl compounds to form hydrazones and subsequent cyclization reactions. evitachem.commdpi.com This reactivity is harnessed by synthetic chemists to construct complex molecular architectures. researchgate.net
Furthermore, hydrazine derivatives are reported to possess a wide spectrum of pharmacological activities. iscientific.org Research has explored their potential as antiviral, antimicrobial, anti-inflammatory, and anticancer agents. iscientific.orgijcrt.org This broad range of biological activity makes them a focal point in medicinal chemistry and drug discovery programs. ijcrt.org
Overview of Substituted Aryl Systems in Advanced Organic Chemistry
In organic chemistry, an aryl group is a functional group derived from an aromatic ring, such as a phenyl group (a benzene (B151609) ring missing one hydrogen atom). wikipedia.org The properties and reactivity of an aryl system can be profoundly altered by attaching different chemical groups, known as substituents, to the ring. This is a core concept in advanced organic chemistry. youtube.com
Research Landscape of Fluorinated Organic Compounds
The introduction of fluorine into organic molecules has become a powerful strategy in modern chemistry. nih.gov Fluorinated compounds are largely produced by chemical synthesis, as naturally occurring organofluorines are rare. nih.gov The unique properties of the fluorine atom—its small size and extreme electronegativity—can dramatically influence a molecule's characteristics. nih.gov
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. mdpi.com In medicinal chemistry, the substitution of hydrogen with fluorine can alter a drug candidate's metabolic stability, binding affinity to biological targets, and membrane permeability. nih.gov Consequently, fluorine-containing pharmaceuticals are prominent as anticancer agents, antibiotics, and central nervous system agents. nih.gov The study of fluorinated compounds is a rapidly expanding field, driven by their significant potential in creating novel and enhanced chemical products. nih.gov
Structure
3D Structure
Properties
CAS No. |
1016705-71-7 |
|---|---|
Molecular Formula |
C8H11FN2 |
Molecular Weight |
154.18 g/mol |
IUPAC Name |
(3-fluoro-4-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11FN2/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4,11H,5,10H2,1H3 |
InChI Key |
PLGFNGREPDIYMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNN)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 4 Methylphenyl Methyl Hydrazine and Analogues
Established Synthetic Pathways and Precursors
Traditional synthetic routes to [(3-Fluoro-4-methylphenyl)methyl]hydrazine and its analogues often rely on well-established, sequential reactions starting from readily available precursors.
Multi-Step Synthesis Approaches
The construction of specifically substituted aromatic compounds like this compound often necessitates a multi-step approach to ensure correct regiochemistry. youtube.comlibretexts.org A common and logical pathway begins with a precursor already containing the desired fluoro and methyl groups on the phenyl ring.
One widely employed strategy involves a three-step sequence starting from 3-fluoro-4-methylbenzaldehyde (B1272653). evitachem.com This approach is favored for its straightforward nature and the commercial availability of the starting materials. The general sequence is as follows:
Hydrazone Formation: The initial step is the condensation of 3-fluoro-4-methylbenzaldehyde with hydrazine (B178648) hydrate (B1144303). evitachem.com
Reduction: The resulting hydrazone intermediate is then selectively reduced to yield the target benzylhydrazine (B1204620). evitachem.com
Purification/Salt Formation: The final product can be isolated and purified, often as a hydrochloride salt to improve stability and handling.
Alternative precursors can also be envisioned, such as 3-fluoro-4-methylbenzonitrile, which would require reduction of the nitrile to an amine, followed by subsequent functionalization. google.com The synthesis of such precursors can itself be a multi-step process, for instance, starting from o-fluoro benzotrifluoride, which undergoes nitration, reduction, and other transformations to install the required functional groups. google.com
Table 1: Example of a Multi-Step Synthesis Pathway for this compound
| Step | Starting Material | Reagents | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | 3-Fluoro-4-methylbenzaldehyde | Hydrazine hydrate, Acid catalyst | 3-Fluoro-4-methylbenzaldehyde hydrazone | Condensation reaction to form the hydrazone intermediate. evitachem.comresearchgate.net |
| 2 | 3-Fluoro-4-methylbenzaldehyde hydrazone | Sodium borohydride (B1222165) or other reducing agent | This compound | Reduction of the C=N double bond of the hydrazone. evitachem.com |
Hydrazine-Based Condensation Reactions
The condensation reaction between a carbonyl compound and hydrazine is a cornerstone for the synthesis of hydrazone derivatives, which are key intermediates in the preparation of many substituted hydrazines. researchgate.net This reaction is a facile nucleophilic addition-elimination process.
In the context of synthesizing this compound, the aldehyde group of 3-fluoro-4-methylbenzaldehyde reacts with hydrazine hydrate. evitachem.com The reaction is typically performed in an alcoholic solvent and is often accelerated by the addition of a catalytic amount of acid, such as sulfuric acid or glacial acetic acid. evitachem.comresearchgate.net The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. This is followed by dehydration to yield the stable hydrazone product. The simplicity and high yields of this method make it a common choice in synthetic organic chemistry. researchgate.net
Reductive Amination Strategies for Hydrazine Functionalization
Reductive amination is a powerful and direct method for forming amine functionalities, and it can be adapted for hydrazine synthesis. This strategy can be performed as a one-pot reaction, combining the carbonyl compound, hydrazine, and a reducing agent. organic-chemistry.org For the synthesis of this compound, this would involve reacting 3-fluoro-4-methylbenzaldehyde with hydrazine in the presence of a suitable reducing agent.
Alternatively, the strategy can be a two-step process where the pre-formed hydrazone is isolated before reduction. evitachem.com A variety of reducing agents can be employed, with sodium borohydride being a common and mild choice for the reduction of the hydrazone's C=N bond. evitachem.com More advanced methods utilize α-picoline-borane, which has proven efficient for the direct reductive alkylation of hydrazine derivatives with aldehydes and ketones. organic-chemistry.org
A novel biocatalytic approach involves the use of imine reductases (IREDs) for what is termed "reductive hydrazination". nih.gov This enzymatic method mirrors chemical reductive amination, where the IRED catalyzes the reduction of the hydrazone intermediate formed from the condensation of a carbonyl compound and a hydrazine. nih.gov This biocatalytic route offers the potential for high selectivity and operation under mild, environmentally friendly conditions. nih.gov
Advanced Synthetic Techniques and Optimization
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods for preparing arylalkylhydrazines, moving beyond traditional approaches.
Catalyst-Mediated Transformations in Arylalkylhydrazine Synthesis
Catalysis offers significant advantages in terms of efficiency, selectivity, and reaction conditions. Several catalyst-mediated transformations have been developed for the synthesis of benzylhydrazines and related compounds.
A notable development is the use of a nickel catalyst for the reductive amination of aldehydes and ketones, where hydrazine hydrate serves as a convenient source of both nitrogen and hydrogen, eliminating the need for high-pressure hydrogen gas. rsc.orgrsc.org This method has been shown to be general and selective, successfully converting a wide range of carbonyls into their corresponding primary amines with high yields. rsc.org
Another advanced strategy involves the direct functionalization of C(sp³)–H bonds. A copper/phenanthroline catalytic system has been developed for the oxidative amination of benzylic C-H bonds using dialkyl azodicarboxylates as the nitrogen source. researchgate.net This method allows for the direct synthesis of N-substituted hydrazides from alkylarenes, which can then be converted to the desired hydrazines.
Photocatalysis represents a modern approach for activating molecules under mild conditions. An efficient synthesis of benzylhydrazine derivatives from unactivated phenylethanol analogues and azodicarboxylates has been achieved using visible light photocatalysis under redox-neutral conditions. nih.gov
Table 2: Comparison of Advanced Catalytic Methods
| Catalytic Method | Catalyst/System | Key Transformation | Advantages | Reference |
|---|---|---|---|---|
| Nickel-Catalyzed Reductive Amination | Ni/meso-Al₂O₃ | Aldehyde + N₂H₄·H₂O → Benzylhydrazine | Uses hydrazine as H₂ and N source; avoids H₂ gas. | rsc.orgrsc.org |
| Copper-Catalyzed C-H Amination | Cu₂O/Phenanthroline | Alkylarene + Azodicarboxylate → N-Arylmethyl Hydrazide | Direct functionalization of benzylic C-H bonds. | researchgate.net |
| Photocatalysis | Visible Light | Phenylethanol + Azodicarboxylate → Benzylhydrazine derivative | Mild, redox-neutral conditions. | nih.gov |
| Biocatalysis (Reductive Hydrazination) | Imine Reductases (IREDs) | Carbonyl + Hydrazine → Hydrazine Product | High selectivity, green reaction conditions. | nih.gov |
Solvent-Free Reaction Systems and Green Chemistry Principles
In line with the principles of green chemistry, significant effort has been directed towards minimizing or eliminating the use of hazardous organic solvents in chemical synthesis. researchgate.net Solvent-free reaction conditions, often coupled with energy sources like microwave irradiation, offer numerous advantages, including shorter reaction times, higher yields, and reduced chemical waste. rsc.orgdergipark.org.tr
The synthesis of hydrazone intermediates, a key step in preparing this compound, has been successfully adapted to solvent-free conditions. For example, the condensation of aromatic aldehydes with hydrazine hydrate can be efficiently carried out without a solvent, sometimes using a recyclable ionic liquid catalyst such as [Et₃NH][HSO₄]. rsc.org This approach has demonstrated remarkable improvements in synthetic efficiency, achieving yields of 90–98%. rsc.org Microwave irradiation has also been employed to facilitate the rapid and high-yield synthesis of hydrazones from hydrazines and diketones under solvent-free and catalyst-free conditions. dergipark.org.trminarjournal.com These green protocols are characterized by their simple operational procedures and minimization of chemical waste. rsc.org
Stereoselective Synthesis Considerations in Arylalkylhydrazine Formation
The synthesis of chiral arylalkylhydrazines, including analogues of this compound, is a critical area of research, driven by the prevalence of these motifs in pharmaceuticals and agrochemicals. nih.gov While this compound itself is achiral, the introduction of a substituent at the α-carbon (the methylene (B1212753) carbon of the benzyl (B1604629) group) necessitates stereocontrolled synthetic methods to obtain enantiomerically pure products. The primary strategies for achieving stereoselectivity in the formation of α-arylalkylhydrazines revolve around the asymmetric transformation of prochiral hydrazones.
Key methodologies include the use of chiral auxiliaries, catalytic asymmetric hydrogenation, and biocatalytic reductions. These approaches offer robust pathways to chiral hydrazines with high levels of enantiopurity.
Asymmetric Alkylation via Chiral Auxiliaries
One of the foundational methods for stereoselective synthesis involves the use of chiral auxiliaries. wikipedia.org This strategy temporarily incorporates a chiral molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com In the context of arylalkylhydrazine synthesis, the Enders SAMP/RAMP hydrazone alkylation reaction is a prominent example. wikipedia.org
The general procedure is as follows:
Hydrazone Formation: A ketone or aldehyde is condensed with a chiral hydrazine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to form a chiral hydrazone. wikipedia.orgwikipedia.org
Deprotonation: The α-proton of the hydrazone is abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate a stereodefined azaenolate. wikipedia.org
Diastereoselective Alkylation: The azaenolate reacts with an electrophile, such as an alkyl halide. The chiral auxiliary shields one face of the azaenolate, directing the incoming electrophile to the opposite face and thereby creating a new stereocenter with high diastereoselectivity. wikipedia.org
Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated hydrazone, typically through ozonolysis or hydrolysis, to yield the desired chiral hydrazine. wikipedia.org
Evans oxazolidinones are another class of effective chiral auxiliaries used in asymmetric alkylation reactions, which have been successfully applied in the total synthesis of various biologically active natural products. rsc.org
Catalytic Asymmetric Reduction of Hydrazones
The asymmetric hydrogenation of prochiral hydrazones has emerged as a highly efficient and direct route to optically active hydrazines. researchgate.net This method avoids the stoichiometric use of chiral auxiliaries and often employs earth-abundant metal catalysts, enhancing sustainability. chemistryviews.org
Transition Metal Catalysis: Catalytic systems based on transition metals such as nickel, ruthenium, cobalt, and manganese have been developed for the asymmetric hydrogenation of hydrazones. researchgate.netresearchgate.net For instance, an efficient nickel-catalyzed asymmetric hydrogenation of hydrazones has been achieved using a chiral phosphine (B1218219) ligand, affording chiral hydrazines in high yields and excellent enantioselectivities. chemistryviews.orgresearchgate.net
A typical reaction involves treating a hydrazone substrate with hydrogen gas (H₂) under pressure in the presence of a catalytic amount of a metal complex coordinated to a chiral ligand. chemistryviews.org The choice of ligand is crucial for achieving high enantiomeric excess (ee). For example, a nickel catalyst paired with the (R,R)-QuinoxP* ligand has been used to hydrogenate a variety of hydrazones with excellent results. chemistryviews.org Similarly, ruthenium catalysts with chiral diphosphine ligands have been shown to be effective under mild conditions, tolerating a broad range of functional groups. researchgate.net
Biocatalysis: Biocatalytic methods, particularly using engineered imine reductases (IREDs), represent a powerful and sustainable alternative for the enantioselective reduction of hydrazones. nih.gov Directed evolution has been used to develop highly active and selective enzymes for this transformation. Researchers have engineered a hydrazone reductase (HRED) that can reduce various protected hydrazones to their corresponding chiral hydrazines with outstanding yields and selectivities, often exceeding 99% ee. nih.gov These biocatalytic reactions are typically performed under mild conditions in aqueous media, offering significant environmental advantages over traditional chemical methods. nih.gov
Asymmetric Addition to Hydrazones
Another strategy involves the enantioselective addition of nucleophiles to the C=N bond of a hydrazone. A notable example is the palladium-catalyzed asymmetric addition of arylboronic acids to α-hydrazono phosphonates. rsc.orgnih.govnih.gov This reaction, mediated by a Pd(TFA)₂ catalyst and a chiral pyridine-hydrazone ligand, produces α-aryl-α-hydrazino phosphonates with excellent enantioselectivities (up to 99% ee). rsc.orgnih.gov Subsequent removal of the protecting groups yields versatile chiral hydrazine building blocks. rsc.org
The following table summarizes representative results for the catalytic asymmetric synthesis of chiral hydrazines from hydrazones.
| Catalyst/Method | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Ni-Catalyzed Asymmetric Hydrogenation | Aromatic & Aliphatic Hydrazones | up to 99 | up to 99.4 | researchgate.netchemistryviews.orgresearchgate.net |
| Engineered Hydrazone Reductase (HRED) | Cbz-Protected Hydrazones | High | >99 | nih.gov |
| Ru-Catalyzed Asymmetric Hydrogenation | Prochiral Hydrazones | High | up to 99 | researchgate.net |
| Co-Catalyzed Asymmetric Hydrogenation | C=N Bonds (Hydrazones) | High | 95–98 | researchgate.net |
| Pd(TFA)₂ / Chiral Ligand | α-Hydrazono Phosphonates | High | 96 to >99 | rsc.orgnih.gov |
| Organocatalysis (Chiral Pyrrolidine) | In situ formed Hydrazones from Alcohols | up to 91 | up to 98 | organic-chemistry.org |
Chemical Reactivity and Mechanistic Studies of 3 Fluoro 4 Methylphenyl Methyl Hydrazine Analogues
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The defining characteristic of [(3-Fluoro-4-methylphenyl)methyl]hydrazine in chemical synthesis is the strong nucleophilicity of its hydrazine moiety (-NH-NH₂). The two nitrogen atoms, each possessing a lone pair of electrons, can readily attack electron-deficient centers. evitachem.com The terminal nitrogen atom is generally the more reactive nucleophile. This reactivity is the basis for its utility in forming new carbon-nitrogen and heteroatom-nitrogen bonds.
Reactions with Electrophilic Centers (e.g., Sulfonyl and Acyl Halides)
This compound is predicted to react readily with highly electrophilic reagents like acyl halides and sulfonyl halides through a nucleophilic substitution mechanism.
With acyl halides , the reaction proceeds via nucleophilic acyl substitution. The hydrazine's terminal nitrogen attacks the electrophilic carbonyl carbon of the acyl halide. This forms a tetrahedral intermediate which then collapses, expelling the halide ion as a good leaving group to yield a stable N-substituted hydrazide. youtube.comyoutube.com This reaction is often performed in the presence of a base to neutralize the hydrogen halide byproduct. libretexts.org
Similarly, the reaction with sulfonyl halides results in the formation of the corresponding N-substituted sulfonylhydrazide. magtech.com.cn The nucleophilic hydrazine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. google.com These sulfonylhydrazide derivatives are valuable intermediates in their own right, for example, in the synthesis of pyrazoles. rsc.org
| Electrophile | General Reaction | Product Type |
|---|---|---|
| Acyl Halide (R-CO-Cl) | Nucleophilic Acyl Substitution | N'-[(3-Fluoro-4-methylphenyl)methyl]acylhydrazide |
| Sulfonyl Halide (R-SO₂-Cl) | Nucleophilic Substitution on Sulfur | N'-[(3-Fluoro-4-methylphenyl)methyl]sulfonylhydrazide |
Condensation Reactions with Carbonyl Compounds for Hydrazone Formation
One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. evitachem.comsmolecule.com This reaction is typically catalyzed by a small amount of acid. researchgate.net The mechanism involves the nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate yields the final hydrazone product, characterized by a C=N double bond. researchgate.net
The reaction of this compound with an aldehyde or ketone produces a [(3-Fluoro-4-methylphenyl)methyl]hydrazone. These hydrazones are often stable, crystalline solids and serve as crucial intermediates for the synthesis of various heterocyclic compounds. nih.gov
Cyclization Reactions and Heterocyclic Compound Synthesis
The derivatives of this compound, particularly its hydrazones, are versatile building blocks for constructing a wide array of nitrogen-containing heterocyclic compounds. These reactions leverage the bifunctional nature of the hydrazine moiety to create five- and six-membered ring systems.
Formation of Pyrazoles and Pyrazolines
Pyrazoles are a significant class of five-membered aromatic heterocycles. A primary and widely used method for their synthesis is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govresearchgate.netmdpi.com In this context, reacting this compound with a β-diketone like acetylacetone (B45752) would lead to the formation of a correspondingly substituted pyrazole.
Pyrazolines, which are di-hydro pyrazole derivatives, can be synthesized via the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. nih.govmdpi.com The resulting pyrazoline can often be oxidized to the aromatic pyrazole. nih.gov
| Reactant for Hydrazine | Heterocyclic Product | General Method |
|---|---|---|
| 1,3-Diketone | Pyrazole | Cyclocondensation (e.g., Knorr Synthesis) researchgate.netmdpi.com |
| α,β-Unsaturated Ketone/Aldehyde | Pyrazoline | Cyclocondensation nih.gov |
Synthesis of Tetrazines and Triazoles
The hydrazine functionality is also integral to the synthesis of heterocycles with a higher nitrogen content, such as triazoles and tetrazines.
1,2,4-Triazoles can be synthesized through methods like the Pellizzari reaction, which involves the reaction of an acylhydrazide with an amide, or the Einhorn–Brunner reaction, which uses the condensation of hydrazines with diacylamines. scispace.comresearchgate.net Therefore, the acylhydrazide derived from this compound could be a key precursor for triazole synthesis.
1,2,4,5-Tetrazines (s-tetrazines) are commonly prepared using the Pinner synthesis, which involves the reaction of nitriles with hydrazine to form a dihydrotetrazine intermediate, which is subsequently oxidized to the aromatic tetrazine. nih.gov Alternative methods include the cyclization of dihydrazides with other reagents. nih.gov These synthetic routes offer pathways to incorporate the (3-Fluoro-4-methylphenyl)methyl group into a tetrazine ring system.
Oxidation Pathways and Reactive Intermediate Generation
The oxidation of substituted hydrazines is a complex process that can lead to the formation of various reactive intermediates and final products, depending on the oxidant and reaction conditions. nih.govacs.org The oxidation of this compound can proceed through several pathways.
One-electron oxidation, often facilitated by metal ions like Cu(II) or Fe(III), can generate hydrazine radical cations. nih.govnih.gov These radical species can be highly reactive. For instance, they can react with molecular oxygen to generate reactive oxygen species (ROS), leading to oxidative stress in biological systems. nih.gov
Two-electron oxidation of hydrazines typically yields diazenes (R-N=N-H). acs.org For a monosubstituted benzylhydrazine (B1204620) like the target compound, the resulting diazene (B1210634) would be unstable. It could undergo further reactions, including the elimination of dinitrogen (N₂). This loss of N₂ is a powerful thermodynamic driving force and would generate a (3-fluoro-4-methylphenyl)methyl reactive intermediate. Depending on the exact conditions, this could be a carbocation or a radical at the benzylic position. khanacademy.org These intermediates can then be trapped by nucleophiles or undergo rearrangements or further redox reactions. The oxidation of aryl hydrazines with agents like chlorine or bromine can also lead to the formation of diazonium salts. youtube.com
The generation of these reactive species highlights the potential for this compound to act as a precursor to benzylic radicals and cations under oxidative conditions, expanding its synthetic utility beyond simple nucleophilic reactions.
Formation of Azines and Other Nitrogen-Containing Systems
Hydrazine analogues are fundamental building blocks for a variety of nitrogen-containing compounds, most notably azines. Azines, which contain the characteristic C=N-N=C functional group, are typically synthesized through the condensation of a hydrazine derivative with an aldehyde or ketone. rsc.orgnih.gov This reaction is a cornerstone of hydrazine chemistry and proceeds via a nucleophilic attack of the hydrazine's terminal nitrogen atom on the carbonyl carbon, followed by dehydration to form the symmetrical or unsymmetrical azine.
The general mechanism for the formation of a symmetrical azine from a substituted benzylhydrazine analogue and an aldehyde is as follows:
Nucleophilic Addition: Two equivalents of the aldehyde react with one equivalent of hydrazine hydrate (B1144303).
Dehydration: The intermediate undergoes dehydration to form the stable, conjugated azine system. nih.gov
More sophisticated methods have been developed to synthesize these structures, offering alternative pathways that can be advantageous under specific conditions. One such method involves the base-mediated decomposition of N-tosylhydrazones. researchgate.net In this process, a tosylhydrazone treated with a strong base, such as potassium hydroxide (B78521) in DMSO, can decompose to form an azine intermediate, which can then participate in subsequent reactions to yield more complex heterocyclic systems like quinolines. researchgate.net
Furthermore, the reaction can be modulated to produce other nitrogen-containing systems. For instance, the interaction of certain heterocyclic precursors with hydrazine derivatives can lead to ring-opening and rearrangement reactions, such as the Boulton–Katritzky rearrangement, to form different heterocyclic structures like 1,2,3-triazoles. beilstein-journals.org The versatility of hydrazines as precursors allows for their use in photochemical and electrochemical strategies to generate radical intermediates for carbon-carbon and carbon-heteroatom bond formation. rsc.org
Enzyme-Catalyzed Oxidations and Associated Radical Chemistry
The metabolic activation of hydrazine derivatives is often mediated by enzymatic systems, leading to the formation of reactive intermediates, including free radicals. nih.gov This bioactivation is a critical aspect of their mechanism of action and potential toxicity. Systems such as cytochrome P-450, peroxidases, and flavin-containing monooxygenases (FMOs) are known to catalyze the oxidation of hydrazines. researchgate.netresearchgate.net
The oxidative process typically involves a one-electron oxidation of the hydrazine moiety to generate a hydrazyl radical. researchgate.net This intermediate is often unstable and can undergo several potential transformations:
Dimerization or Disproportionation: Radicals can react with each other.
Reaction with Molecular Oxygen: The hydrazyl radical can react with O₂ to produce reactive oxygen species (ROS). researchgate.net
Decomposition: The radical can fragment, sometimes leading to the formation of carbon-centered radicals if the N-C bond cleaves.
Electron Spin Resonance (ESR) spectroscopy, often combined with spin-trapping techniques, has been instrumental in detecting and characterizing these transient radical intermediates. nih.govresearchgate.net For example, studies on the oxidation of 1,1-disubstituted hydrazines by purified porcine liver FAD-containing monooxygenase have demonstrated that this enzyme is a key player in their metabolism, distinct from the cytochrome P-450 system. researchgate.net The interaction of substituted benzylhydrazines with monoamine oxidase (MAO) as inhibitors also points to an enzyme-mediated process, where the hydrazine analogue binds to the enzyme's active site, often leading to its irreversible inactivation through the formation of a stable adduct. nih.gov
The radical chemistry is not limited to biological systems. Metal ion-catalyzed oxidation, for instance with Cu(II) or Fe(III), can also initiate the formation of hydrazyl radicals, which can subsequently induce damage to biological macromolecules like DNA. researchgate.net
Influence of Substituents on Reaction Kinetics and Mechanisms
The nature and position of substituents on the aromatic ring of benzylhydrazine analogues profoundly influence their reactivity, reaction kinetics, and mechanisms. nih.gov Substituents alter the electronic properties of the molecule through inductive and resonance effects, which in turn affects the nucleophilicity of the hydrazine group and the stability of any intermediates, such as radicals or cations.
Substituent effects can be broadly categorized:
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-F, -Cl) decrease the electron density on the aromatic ring and, by extension, can reduce the nucleophilicity of the hydrazine nitrogens. In radical reactions, EWGs can stabilize radical anions.
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase electron density on the ring, enhancing the nucleophilicity of the hydrazine moiety. EDGs can stabilize radical cations formed during oxidation.
A study on the reactivity of substituted benzoquinone derivatives with thiols illustrates these principles well. A chlorine substituent (an EWG) on the quinone ring resulted in a faster reaction rate compared to deactivating methyl and t-butyl substituents (EDGs). nih.gov This highlights how electronic activation can accelerate reactions. Conversely, in a study of salicylaldehyde (B1680747) hydrazones, it was found that EWGs in a specific position favored the formation of a stronger intramolecular hydrogen bond, a key factor influencing the molecule's conformation and reactivity. nih.gov
The influence of substituents is clearly demonstrated in studies of the biological activity of azine derivatives. In a series of symmetrical azines synthesized from substituted benzaldehydes, the inhibitory potency against the enzyme tyrosinase varied significantly based on the substituents present on the benzylidene moieties. nih.gov This structure-activity relationship (SAR) provides a clear example of how substituent changes directly impact enzyme-ligand interactions and biological function.
Interactive Data Table: Influence of Substituents on Tyrosinase Inhibition by Symmetrical Azine Analogues
The following table, derived from data on symmetrical azine derivatives, illustrates how different substituents on the phenyl ring affect their inhibitory concentration (IC₅₀) against mushroom tyrosinase. A lower IC₅₀ value indicates higher inhibitory potency. nih.gov
| Compound Analogue (Substituent on Phenyl Ring) | IC₅₀ (μM) |
| 4-Hydroxy, 3-Methoxy | 7.30 ± 1.15 |
| 3,4,5-Trimethoxy | 20.10 ± 0.01 |
| 2,4-Dihydroxy | 25.10 ± 1.01 |
| 4-Hydroxy | 27.80 ± 0.01 |
| 2-Hydroxy | 52.10 ± 0.05 |
| 4-Nitro | 62.60 ± 2.11 |
| Kojic Acid (Standard) | 20.24 ± 2.28 |
Computational and Theoretical Chemistry Studies on 3 Fluoro 4 Methylphenyl Methyl Hydrazine Systems
Quantum Mechanical (QM) Investigations
Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of solvent or other interacting species.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and equilibrium geometry of molecules. For a molecule like [(3-Fluoro-4-methylphenyl)methyl]hydrazine, DFT calculations, commonly employing the B3LYP functional with a basis set such as 6-311++G(d,p), would be instrumental in determining its three-dimensional structure. ajchem-a.commdpi.com These calculations can precisely predict bond lengths, bond angles, and dihedral angles.
Table 1: Representative Predicted Structural Parameters of a Substituted Benzylhydrazine (B1204620) Moiety based on DFT Calculations.
| Parameter | Predicted Value |
|---|---|
| C-C (aromatic) bond length | ~1.39 Å |
| C-H (aromatic) bond length | ~1.08 Å |
| C-F bond length | ~1.35 Å |
| C-CH3 bond length | ~1.51 Å |
| C-N bond length | ~1.47 Å |
| N-N bond length | ~1.45 Å |
| C-N-N bond angle | ~110° |
| N-N-H bond angle | ~107° |
Note: These are typical values derived from DFT studies on analogous structures and may vary for the specific compound.
For a more accurate determination of molecular energies, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are employed. researchgate.net While computationally more demanding than DFT, these methods provide benchmark-quality data for reaction energies, activation barriers, and conformational energy differences. For this compound, such calculations would be crucial for accurately predicting the rotational barriers around the C-N and N-N bonds and the relative stabilities of different conformers. These methods provide a higher level of theory that can be used to validate the results obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich hydrazine (B178648) moiety, making it susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom, indicating sites for nucleophilic attack. mdpi.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. ajchem-a.com The presence of both electron-donating (methyl) and electron-withdrawing (fluoro) groups on the phenyl ring would modulate this gap.
Table 2: Representative FMO Properties of a Substituted Benzylhydrazine based on DFT Calculations.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -5.5 to -6.5 |
| LUMO Energy | ~ -0.5 to -1.5 |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 |
Note: These values are illustrative and based on studies of similar molecules.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack. rsc.org For this compound, the MEP map would likely show negative potential (red and yellow regions) around the electronegative fluorine atom and the nitrogen atoms of the hydrazine group, indicating their susceptibility to electrophilic attack. ajchem-a.comresearchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms, particularly those of the hydrazine group, making them prone to nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.govasianpubs.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While QM methods provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, including its conformational changes and interactions with other molecules, such as solvents or biological macromolecules. For this compound, MD simulations could be used to explore its conformational landscape, revealing the flexibility of the benzyl-hydrazine linkage and the rotational freedom of the methyl group. These simulations can also elucidate how the molecule interacts with its environment, for instance, by forming hydrogen bonds with water molecules.
Theoretical Kinetic Studies of Reaction Pathways
Theoretical kinetic studies are employed to understand the mechanisms and rates of chemical reactions. For a hydrazine derivative like this compound, such studies could investigate various reaction pathways, including its decomposition, oxidation, and reactions with other species. For instance, studies on hydrazine-based fuels have used theoretical methods to determine the energy barriers and rate coefficients for decomposition pathways. mdpi.com Similarly, investigations into the base-promoted homolytic aromatic substitution of phenyl hydrazine have provided insights into radical-mediated reaction mechanisms. nih.gov For the title compound, theoretical kinetic studies could predict its stability and reactivity under different conditions, which is essential for its handling and potential applications.
Potential Energy Surface (PES) Mapping for Reaction Mechanisms and Decomposition
The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable isomers, transition states, and reaction pathways. For a molecule like this compound, PES mapping would be crucial for understanding its conformational landscape and decomposition pathways.
Detailed chemical kinetic modeling of hydrazine decomposition has been a subject of interest, particularly in aerospace applications. nasa.gov Such studies, while often focused on the parent hydrazine molecule, lay the groundwork for understanding the decomposition of its derivatives. nasa.gov The decomposition of hydrazine is known to proceed through various elementary steps, and the presence of substituents like the 3-fluoro-4-methylphenyl group would introduce new reaction channels and alter the energy barriers of existing ones.
A computational study using methods like Density Functional Theory (DFT) could map the PES for the unimolecular and bimolecular reactions of this compound. This would involve calculating the energies of various conformations, the transition states connecting them, and the products of potential decomposition reactions. For instance, the N-N bond cleavage is a common decomposition pathway for hydrazines, and PES mapping could determine the activation energy for this process in this compound.
Transition State Theory (TST) for Rate Coefficient Determination
Transition State Theory (TST) is a powerful tool for calculating the rate coefficients of chemical reactions from the properties of the reactants and the transition state. Once the transition states on the potential energy surface have been located, TST can be applied to predict how quickly a particular reaction will occur.
For this compound, TST could be used to determine the rate coefficients for its various decomposition pathways or its reactions with other molecules. The theory relies on the calculation of the Gibbs free energy of activation, which incorporates enthalpic and entropic contributions to the reaction rate.
While specific TST studies on this compound are not readily found, research on the reaction kinetics of hydrazine-based fuels provides a framework for how such an analysis would be conducted. mdpi.com The development of detailed chemical kinetic mechanisms for hydrazine decomposition has involved the use of TST to estimate rate constants for elementary reactions. nasa.gov A similar approach for this compound would provide a quantitative understanding of its chemical reactivity.
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their reactivity or physical properties, respectively. These models are invaluable for predicting the behavior of new or untested compounds.
A QSAR/QSTR study on the environmental health impact of 1,1-dimethyl hydrazine and its transformation products highlights the utility of this approach for hydrazine derivatives. bioone.org This study demonstrated that properties such as biodegradability and toxicity could be predicted from the molecular structure. bioone.org
For this compound, a QSRR/QSPR study could be developed by synthesizing a series of related compounds and measuring their properties. The data could then be used to build a model that predicts these properties for other, similar molecules. Such models are particularly useful in drug discovery and materials science. For example, a QSAR model could be developed to predict the inhibitory activity of a series of hydrazine derivatives against a particular enzyme. nih.gov
Table 1: Hypothetical QSAR Descriptors for Hydrazine Derivatives
| Descriptor | Description | Potential Impact on Reactivity |
| LogP | Octanol-water partition coefficient | Influences solubility and membrane permeability. |
| HOMO Energy | Highest Occupied Molecular Orbital Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | Relates to the ability to accept electrons (electrophilicity). |
| Dipole Moment | Measure of molecular polarity | Affects intermolecular interactions and solubility. |
| Molecular Weight | Mass of the molecule | Can influence diffusion rates and steric hindrance. |
In Silico Approaches to Molecular Interactions and Enzyme Binding Mechanisms
In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating how a small molecule like this compound might interact with a biological target, such as an enzyme. These methods can predict the binding mode of a ligand in the active site of a protein and estimate the strength of the interaction.
Studies on various hydrazine derivatives have demonstrated the effectiveness of these approaches. For instance, molecular docking has been used to identify novel hydrazine derivatives as inhibitors of enzymes like monoamine oxidase (MAO) and urease. nih.govacs.org In these studies, the researchers docked a library of compounds into the active site of the target enzyme to identify those with the best predicted binding affinity. nih.govacs.org
A molecular docking study of this compound against a relevant enzyme target would involve:
Obtaining the 3D structure of the enzyme, typically from the Protein Data Bank.
Preparing the 3D structure of this compound.
Using a docking program to predict the most likely binding poses of the molecule in the enzyme's active site.
Analyzing the predicted interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the enzyme.
Following docking, molecular dynamics simulations can be used to study the stability of the predicted protein-ligand complex over time. nih.gov MD simulations provide a more dynamic picture of the interaction and can help to refine the binding mode and estimate the binding free energy.
Research Applications in Materials Science and Chemical Synthesis
Development of Advanced Materials and Polymers
The unique combination of functional groups in [(3-Fluoro-4-methylphenyl)methyl]hydrazine suggests its utility as a monomer or modifying agent in the synthesis of advanced materials and polymers. The hydrazine (B178648) group is a potent nucleophile, capable of participating in various polymerization reactions.
Incorporation into Nitrogen-Functionalized Polymer Architectures
Substituted hydrazines are valuable precursors for creating nitrogen-rich polymers. These polymers are of interest for their potential properties, including thermal stability, chelating abilities, and specialized electronic characteristics. The this compound molecule can, in principle, be incorporated into polymer backbones through polycondensation reactions. For instance, it can react with dicarbonyl compounds (e.g., dialdehydes or diketones) to form polyhydrazones, a class of polymers known for their thermal resistance and ability to form metal complexes.
The presence of the fluorine atom can further enhance the properties of the resulting polymers. Fluorination is a common strategy in materials science to improve thermal stability, chemical resistance, and solubility in organic solvents, and to modify electronic properties.
| Potential Polymerization Reaction | Resulting Polymer Type | Potential Properties |
| Reaction with dialdehydes/diketones | Polyhydrazone | High thermal stability, metal-chelating properties, potential for post-polymerization modification. |
| Reaction with diisocyanates | Polysemicarbazide | Enhanced thermal and chemical resistance due to the fluorine atom. |
Integration into Organic Electronic and Photovoltaic Systems
Hydrazine derivatives have been explored as components in organic electronic materials. The nitrogen atoms in the hydrazine group can act as electron-donating moieties, which is a desirable characteristic for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluoro- and methyl-substituents on the phenyl ring of this compound allow for the fine-tuning of the electronic energy levels (HOMO/LUMO) of any resulting materials, which is crucial for optimizing the performance of organic electronic devices.
While direct studies on this compound in this context are not widely reported, the general principles of molecular design for organic electronics suggest its potential as a building block for hole-transporting materials or as a component in donor-acceptor type polymers for OPVs. The fluorine substitution can contribute to lowering the HOMO energy level, which can lead to higher open-circuit voltages in solar cells.
Energy-Related Applications
The search for new materials for energy generation and storage is a major driver of chemical research. Hydrazine and its derivatives have been investigated in several energy-related applications.
Research in Dye-Sensitized Solar Cells (DSSCs)
In the field of dye-sensitized solar cells (DSSCs), hydrazine hydrate (B1144303) has been used as a reducing agent in the synthesis of components for the photoanode, such as reduced graphene oxide (rGO)-TiO2 composites. Studies have shown that the addition of hydrazine hydrate during the preparation of these composites can lead to an increase in the short-circuit current of the DSSC. smolecule.com This is attributed to the improved conductivity and catalytic activity of the rGO after reduction by hydrazine.
While not a direct application of this compound as a core component of the DSSC, this demonstrates the potential utility of hydrazine derivatives in the fabrication of more efficient solar cell devices. It is plausible that substituted hydrazines could be investigated for similar roles or as additives in the electrolyte to influence the redox potential.
A study on the effect of hydrazine hydrate concentration on the performance of a DSSC with a natural dye and an rGO/TiO2 photoanode yielded the following results:
| Hydrazine Hydrate Volume (ml) | Highest Current (µA) |
| 4 | Data not specified |
| 5 | Data not specified |
| 6 | Data not specified |
| 7 | 56.00 smolecule.com |
| 8 | Data not specified |
Table based on a study investigating the role of hydrazine hydrate in increasing electric current in DSSCs. smolecule.com
Theoretical and Experimental Studies in Chemical Hydrogen Storage Systems
Hydrazine and its derivatives are considered potential chemical hydrogen storage materials due to their high hydrogen content. Research has focused on the catalytic decomposition of hydrazine to release hydrogen gas. For instance, hydrazine borane (B79455) (N2H4BH3) and its derivatives have been studied for their ability to release hydrogen through thermolysis or hydrolysis. mdpi.com
Theoretical studies have also explored compounds like hydrazine bisalane as promising candidates for chemical hydrogen storage, with calculations suggesting lower energy barriers for dehydrogenation compared to their borane analogs. smolecule.com Although experimental work on this compound for hydrogen storage has not been documented, its hydrazine core suggests that it could be a substrate for dehydrogenation catalysts. The electronic effects of the fluoro- and methyl-substituents could potentially influence the kinetics and thermodynamics of hydrogen release.
Role as Reagents and Building Blocks in Sophisticated Organic Synthesis
One of the most significant applications of this compound is its role as a versatile reagent and building block in the synthesis of complex organic molecules, particularly heterocyclic compounds. The hydrazine functionality is a key precursor for the construction of various nitrogen-containing ring systems.
A prominent example is the synthesis of pyrazoles, which are a class of heterocyclic compounds with a wide range of applications in pharmaceuticals and agrochemicals. Substituted hydrazines are essential reagents in the Knorr pyrazole (B372694) synthesis and related reactions, where they are condensed with 1,3-dicarbonyl compounds or their equivalents. The use of a substituted hydrazine like this compound allows for the introduction of the (3-fluoro-4-methylphenyl)methyl group onto the pyrazole ring, which can be crucial for tuning the biological activity of the final molecule.
Furthermore, fluorinated heterocycles are of great interest in medicinal chemistry, and methods for their synthesis are highly sought after. google.com The title compound serves as a readily available source for a fluorinated building block in the synthesis of such compounds. For instance, it can be used to synthesize fluorinated pyrazole derivatives through condensation with fluorinated diketones. dovepress.com
Mechanistic Studies of Enzyme Inhibition
The hydrazine functional group is a well-known pharmacophore that can interact with various enzymes, often leading to their inhibition. The introduction of a fluorine atom and a methyl group on the phenyl ring can further modulate the compound's electronic properties, lipophilicity, and binding interactions, making it a candidate for targeted enzyme inhibition studies.
Monoamine Oxidase (MAO) Inhibition Mechanism Studies
While specific mechanistic studies on this compound's inhibition of monoamine oxidase (MAO) are not extensively detailed in publicly available literature, the mechanism can be inferred from studies on related arylalkylhydrazines. nih.govresearchgate.net MAO enzymes, which play a crucial role in the metabolism of neurotransmitters, contain a flavin adenine (B156593) dinucleotide (FAD) cofactor essential for their catalytic activity. nih.govnih.gov
The proposed mechanism for MAO inhibition by arylalkylhydrazines involves the enzyme-catalyzed oxidation of the hydrazine to a reactive diazene (B1210634) intermediate. nih.govresearchgate.net This is an oxygen-dependent process. nih.gov The resulting diazene can then react with molecular oxygen to form an arylalkyl radical and a superoxide (B77818) anion. nih.gov This highly reactive radical can then form a covalent bond with the N(5) position of the FAD cofactor, leading to irreversible inhibition of the enzyme. nih.govresearchgate.net Mass spectrometry analysis of MAO inhibited by arylalkylhydrazines has confirmed the covalent addition of the arylalkyl group to the FAD cofactor. nih.gov
The selectivity of inhibition between the two major isoforms of MAO, MAO-A and MAO-B, is influenced by the structure of the inhibitor. nih.gov For instance, studies on benzylhydrazine (B1204620), a related compound, have shown that it binds more tightly to MAO-B than to MAO-A. nih.gov The presence and position of substituents on the aromatic ring, such as the fluorine and methyl groups in this compound, are expected to play a significant role in determining its binding affinity and selectivity for the MAO isoforms. The development of reversible MAO inhibitors is also an active area of research, with some newer compounds able to detach from the enzyme, allowing for the normal breakdown of substrates to resume. acs.org
Urease Inhibition Mechanism Studies
Currently, there is a lack of specific research detailing the urease inhibition mechanism of this compound. However, the general principles of urease inhibition can provide a framework for understanding its potential mode of action. nih.govresearchgate.net Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov
Inhibitors of urease can be broadly categorized as active site-directed or mechanism-based. nih.govresearchgate.net Many known urease inhibitors function by interacting with the nickel ions in the active site. nih.gov Functional groups containing electronegative atoms like oxygen, nitrogen, and sulfur can chelate these nickel ions, disrupting the enzyme's catalytic activity. nih.gov Given that this compound possesses nitrogen atoms in its hydrazine moiety, it is plausible that it could interact with the nickel center of urease.
Molecular Basis of Specific Biological Target Interactions (e.g., against specific microbial enzymes, cancer cell lines)
The incorporation of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov This has led to the investigation of fluorinated compounds, including hydrazine derivatives, for their potential as therapeutic agents.
Research into the anticancer properties of fluorinated aminophenylhydrazines has shown that these compounds can exhibit cytotoxic effects against cancer cell lines. nih.gov For example, a series of fluorinated Schiff bases derived from 2-aminophenylhydrazines demonstrated significant antitumor activity against the A549 lung cancer cell line, with the most potent compound having an IC50 value of 0.64 μM. nih.gov The mechanism of action was found to involve the induction of apoptosis, as evidenced by the expression of cleaved caspase-3 and morphological changes such as chromatin condensation. nih.gov
Similarly, other studies on hydrazine derivatives have reported anti-proliferative activities against various cancer cell lines, including breast cancer. nih.govmdpi.com The presence of a hydrazine or hydrazide moiety is often a key feature in these biologically active molecules. nih.govmdpi.com While direct studies on the interaction of this compound with specific cancer cell lines are not widely reported, the findings for structurally related fluorinated hydrazine compounds suggest a potential for this molecule to exhibit similar activities. The precise molecular basis for these interactions would likely involve binding to specific enzymes or receptors within the cancer cells, leading to the disruption of critical cellular processes and ultimately, cell death. Further research, including in vitro cytotoxicity assays and molecular docking studies, is needed to elucidate the specific targets of this compound in cancer cells.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies and Catalyst Development
The synthesis of fluorinated hydrazines and their derivatives, such as hydrazones, is an area of active development, moving beyond traditional condensation reactions towards more sophisticated and efficient catalytic methods. nih.govresearchgate.net While a common approach for synthesizing [(3-Fluoro-4-methylphenyl)methyl]hydrazine involves reacting a suitable electrophile like 3-fluoro-4-methylbenzaldehyde (B1272653) with hydrazine (B178648), future research is focused on overcoming the limitations of existing methods, such as harsh reaction conditions and limited substrate scope. nih.govevitachem.com
A significant trend is the use of transition-metal catalysis to facilitate these syntheses. nih.govresearchgate.net Researchers are exploring various catalysts to improve reaction efficiency, regioselectivity, and functional group tolerance. nih.gov For instance, palladium-catalyzed C-H difluoromethylation of aldehyde-derived hydrazones has been reported, showcasing a method that proceeds with low catalyst loading and high regioselectivity. nih.govresearchgate.net Similarly, copper-catalyzed reactions are being developed for the preparation of functionalized difluoromethyl ketone hydrazones. nih.govresearchgate.net The development of novel catalysts, such as Ni(II)-bipyridine complexes for photochemical C-N coupling, represents a move towards more sustainable and efficient synthetic routes. organic-chemistry.org Future efforts will likely concentrate on designing catalysts that operate under milder conditions and developing scalable protocols that are more environmentally benign. nih.gov
| Catalyst/Methodology | Description | Potential Advantage |
| Palladium-Catalyzed C-H Activation | Employs a palladium complex to directly functionalize C-H bonds in hydrazones. nih.govresearchgate.net | High regioselectivity and compatibility with various functional groups. nih.gov |
| Copper-Catalyzed Reactions | Uses copper catalysts for processes like the difluoromethylation of hydrazones. nih.govresearchgate.net | Enables the preparation of specifically functionalized ketone hydrazones. nih.gov |
| Ni(II)-bipyridine Complex | A nickel-based catalyst used for photochemical C-N coupling of (hetero)aryl chlorides with hydrazides. organic-chemistry.org | High efficiency and broad functional group tolerance without an external photosensitizer. organic-chemistry.org |
| Direct Reductive Alkylation | A one-pot method using reagents like α-picoline-borane to produce N-alkylhydrazine derivatives. organic-chemistry.org | Efficient and streamlines the synthesis process. organic-chemistry.org |
Development of Advanced Spectroscopic Probes for In Situ Analysis
The hydrazine functional group is a key component in the design of advanced spectroscopic probes for the real-time detection of specific molecules in complex environments, including biological systems. digitellinc.comtandfonline.com These probes are engineered so that the hydrazine moiety reacts with a target analyte, often an aldehyde or ketone, to form a hydrazone. digitellinc.commdpi.com This condensation reaction triggers a significant change in the probe's photophysical properties, such as a "turn-on" of fluorescence, a spectral shift, or an increase in the fluorescence quantum yield. digitellinc.comnih.gov
This principle is being harnessed to create a new generation of chemical tools for biomedical research. digitellinc.com For example, small-molecule fluorescent probes based on hydrazine are being developed to detect aliphatic aldehydes, which are produced during oxidative stress associated with diseases like cancer and neurodegenerative disorders. digitellinc.com Future research in this area will focus on:
Enhancing Sensitivity and Selectivity: Designing probes with higher sensitivity to detect analytes at very low concentrations. sci-hub.se
NIR Emission: Shifting the fluorescence emission towards the near-infrared (NIR) region to allow for deeper tissue penetration and reduced background interference in biological imaging. mdpi.com
Multiplexing: Creating panels of probes with distinct spectral signatures to simultaneously detect multiple analytes.
In Situ Reaction Monitoring: Applying these probes to monitor chemical reactions and biological processes in real-time within living cells. digitellinc.comnih.govacs.org
| Probe Mechanism | Description | Analyte Example | Spectroscopic Output |
| Hydrazone Formation | The hydrazine group reacts with a carbonyl group (aldehyde/ketone) on the target molecule. digitellinc.commdpi.com | Aliphatic aldehydes from oxidative stress. digitellinc.com | Fluorescence "turn-on" or spectral shift. digitellinc.comnih.gov |
| Oxidative Fragmentation/Coupling | Hydrazine probes can undergo oxidative activation, leading to covalent labeling of protein targets. nih.govacs.org | Flavin-dependent enzymes, heme enzymes. nih.govacs.org | Enables target identification via mass spectrometry. nih.gov |
| Cyclization Reaction | The probe reacts with hydrazine to form a stable, fluorescent pyrazole (B372694) ring. sci-hub.se | Hydrazine detection in environmental and biological samples. tandfonline.comsci-hub.se | Significant fluorescence enhancement. sci-hub.se |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The discovery and optimization of novel compounds like this compound is being accelerated by the integration of machine learning (ML) and artificial intelligence (AI). mit.edu These computational tools can streamline the traditionally slow and costly process of drug and material discovery by predicting molecular properties and generating new molecular structures with desired characteristics. mit.edu
Researchers are developing AI frameworks that can learn the underlying rules of molecular structures to predict biological or material properties from small datasets, a significant advantage when experimental data is scarce. mit.edu For the hydrazine class of compounds, specific AI models have been constructed to predict key properties. For example, an improved back-propagation (BP) neural network has been successfully used to create a quantitative structure-activity relationship (QSAR) model for predicting the toxicity of hydrazine compounds based on their molecular descriptors. researchgate.net This approach allows for the rapid screening of potential new derivatives for safety before their synthesis.
| AI/Computational Tool | Application | Objective |
| Unified ML Frameworks | Simultaneously predict molecular properties and generate novel molecular structures. mit.edu | Accelerate the discovery of new molecules by reducing reliance on large experimental datasets. mit.edu |
| QSAR Neural Networks | Predict the toxicity (e.g., LD50) of hydrazine compounds based on molecular descriptors. researchgate.net | Enable early-stage safety assessment and prioritization of synthetic targets. researchgate.net |
| Density Functional Theory (DFT) | Simulate catalyst-hydrazine interactions and model reaction energetics. researchgate.netacs.org | Optimize catalysts for specific reactions and understand reaction mechanisms. researchgate.net |
Discovery of New Application Domains for Fluoro-Substituted Hydrazine Derivatives
The unique properties conferred by fluorine substitution—such as altered pKa, enhanced metabolic stability, and modified conformational preferences—position fluoro-substituted hydrazine derivatives for a wide range of new applications. nih.gov While their role as synthetic building blocks is well-established, emerging research is uncovering their potential as active agents in medicine and materials science. nih.govevitachem.com
In medicinal chemistry, organofluorine hydrazones are being investigated as multifunctional therapeutic agents. nih.gov For example, certain derivatives have shown promise as inhibitors of protein kinase CK2 and as antioxidants, making them potential candidates for treating neurodegenerative conditions like Alzheimer's disease. nih.gov The antibacterial properties of fluorinated hydrazones are also an active area of research. mdpi.com
Beyond pharmaceuticals, the field of organofluorine chemistry is expanding into advanced materials. numberanalytics.comrsc.org While not specific to this particular hydrazine, related fluorinated polymers are used in high-performance applications such as energy storage and chemically resistant coatings. numberanalytics.com Future research may explore the incorporation of the this compound moiety into polymers or other materials to leverage its unique electronic and reactive properties for developing novel sensors, catalysts, or energetic materials. wiley.com
| Application Domain | Specific Example/Target | Rationale |
| Medicinal Chemistry (Neurodegenerative Disease) | Multifunctional agents for Alzheimer's disease (e.g., CK2 inhibitors, antioxidants). nih.gov | Fluorinated hydrazones can possess potent biological activity. nih.gov |
| Medicinal Chemistry (Infectious Disease) | Antibacterial agents. mdpi.com | The fluorinated hydrazone scaffold is a promising platform for developing new antimicrobial drugs. mdpi.com |
| Material Science | Building blocks for new functional materials. evitachem.com | The reactive hydrazine group and the properties of the fluoro-aromatic ring offer potential for creating novel polymers or materials. evitachem.comnumberanalytics.com |
| Agrochemicals | Precursors to or active ingredients in pesticides. nih.govwikipedia.org | Fluorinated compounds are widely used in agrochemicals for their enhanced efficacy and stability. nih.gov |
Q & A
Q. What are the standard synthetic routes for [(3-Fluoro-4-methylphenyl)methyl]hydrazine, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 3-chloro-5-fluorobenzyl chloride with hydrazine hydrate in polar solvents (e.g., ethanol/methanol) under reflux (70–80°C) . Industrial-scale production employs continuous flow reactors to enhance efficiency and yield. Key parameters include solvent polarity, temperature control, and stoichiometric ratios. Optimization studies recommend using a 1:1.2 molar ratio of benzyl chloride to hydrazine hydrate to minimize byproducts .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural validation involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C3, methyl at C4) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 174.60 for C₇H₈ClFN₂) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, particularly for assessing hydrazine moiety geometry .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as a precursor for:
- Azo Compounds : Oxidation with Fe³⁺ yields stable azo derivatives for dye chemistry .
- Heterocycles : Condensation with ketones forms pyrazoles and indoles, useful in medicinal chemistry .
- Hydrazone Ligands : Reacts with carbonyls to generate ligands for transition-metal complexes .
Advanced Research Questions
Q. How do electronic effects of fluorine and methyl substituents influence the reactivity of this compound?
- Methodological Answer : Computational models (e.g., DFT) reveal:
- Fluorine : Enhances electrophilicity at the benzylic carbon, accelerating nucleophilic attacks (e.g., in azo coupling) .
- Methyl Group : Steric hindrance reduces rotational freedom, stabilizing intermediates in cyclization reactions .
Experimental validation via Hammett plots correlates substituent σ values with reaction rates (Table 1) .
Table 1 : Substituent Effects on Reaction Rates (k, s⁻¹)
| Substituent | σ (Hammett) | k (Azo Formation) |
|---|---|---|
| -F | +0.43 | 2.5 × 10⁻³ |
| -CH₃ | -0.17 | 1.8 × 10⁻³ |
Q. What strategies resolve contradictory data in biological activity studies of hydrazine derivatives?
- Methodological Answer : Discrepancies in antimicrobial/anticancer assays arise from:
- Solubility Variability : Use DMSO co-solvents (≤1% v/v) to maintain bioactivity without cytotoxicity .
- Assay Interference : Control for hydrazine auto-oxidation in colorimetric assays (e.g., MTT) via anaerobic conditions .
- Structure-Activity Relationships (SAR) : Compare analogs (e.g., 4-fluoro vs. 4-CF₃ derivatives) to isolate substituent-specific effects .
Q. How can computational tools predict the metabolic pathways of this compound?
- Methodological Answer :
- In Silico Models : Use PubChem’s PISTACHIO and REAXYS databases to simulate hepatic metabolism. Key pathways include:
- N-Oxidation : CYP450-mediated conversion to nitroso intermediates .
- Glucuronidation : Phase II metabolism at the hydrazine moiety .
- Toxicity Prediction : EPA’s DSSTox models flag potential mutagenicity via Ames test simulations .
Experimental Design Considerations
Q. What purification techniques maximize yield and purity for this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted hydrazine hydrate .
- Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (1:4) eluent isolates the product from chlorinated byproducts .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) achieve >98% purity for bioassays .
Q. How can researchers mitigate hazards during large-scale synthesis?
- Methodological Answer :
- Hydrazine Handling : Use closed-loop reactors to minimize exposure; monitor airborne levels (<0.0094 ppm per OSHA) .
- Waste Management : Neutralize residual hydrazine with NaOCl (1:1 molar ratio) to form non-toxic N₂ gas .
- Thermal Stability : DSC/TGA analysis confirms decomposition onset at 180°C; avoid exceeding 120°C during reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
